molecular formula C10H16N2O B13526929 1-(2-(Furan-2-yl)ethyl)piperazine

1-(2-(Furan-2-yl)ethyl)piperazine

Cat. No.: B13526929
M. Wt: 180.25 g/mol
InChI Key: UFQLKCGQNLFUNS-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)ethyl)piperazine is an organic compound that features a piperazine ring substituted with a furan-2-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Furan-2-yl)ethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-(furan-2-yl)ethanol with piperazine under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 2-(Furan-2-yl)ethanol is reacted with a suitable acid catalyst (e.g., hydrochloric acid) to form the corresponding furan-2-yl ethyl chloride.

    Step 2: The furan-2-yl ethyl chloride is then reacted with piperazine in the presence of a base (e.g., sodium hydroxide) to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Furan-2-yl)ethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-(Furan-2-yl)ethyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-(Furan-2-yl)ethyl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

1-(2-(Furan-2-yl)ethyl)piperazine can be compared with other similar compounds, such as:

    1-(2-(Thiophen-2-yl)ethyl)piperazine: Similar structure but with a thiophene ring instead of a furan ring.

    1-(2-(Pyridin-2-yl)ethyl)piperazine: Contains a pyridine ring, offering different electronic properties.

    1-(2-(Benzyl)ethyl)piperazine: Features a benzyl group, leading to different steric and electronic effects.

Uniqueness: this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential and develop new uses for this versatile compound.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[2-(furan-2-yl)ethyl]piperazine

InChI

InChI=1S/C10H16N2O/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2

InChI Key

UFQLKCGQNLFUNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC=CO2

Origin of Product

United States

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